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Iridium(III) bromide xhydrate

Cat. No.: B12968774
M. Wt: 449.94 g/mol
InChI Key: KBXXFKPVKJZGJG-UHFFFAOYSA-K
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Description

Significance in Contemporary Inorganic Chemistry and Catalysis

Iridium(III) bromide xhydrate holds a notable position in modern inorganic chemistry and catalysis. Its versatility makes it a valuable asset for both academic research and industrial applications. chemimpex.com The compound is widely recognized for its role as a catalyst in a variety of organic reactions, where it can enhance reaction rates and improve the yields of complex molecules. fishersci.nochemimpex.com

Key applications demonstrating its significance include:

Catalysis: It is an effective catalyst in organic synthesis, facilitating reactions such as C-H activation and cross-coupling. chemimpex.com Iridium(III) complexes, in general, exhibit substantial catalytic activity for a range of chemical transformations in both acidic and basic conditions. mgesjournals.comcore.ac.uk

Materials Science: The compound is instrumental in the creation of advanced materials. chemimpex.com This includes its use in the development of phosphorescent materials for Organic Light Emitting Diodes (OLEDs), contributing to better light emission and energy efficiency. chemimpex.com

Electrochemistry: Due to its excellent conductivity and stability, it is employed in electrochemical applications, such as in the development of sensors and energy storage devices. chemimpex.com

The ability of iridium to exist in multiple oxidation states and its resistance to corrosion and heat make its compounds, including the bromide hydrate (B1144303), particularly useful. mgesjournals.comcore.ac.uk

Historical Context and Evolution of Research on Iridium Bromide Systems

The study of iridium and its compounds dates back to the early 19th century. Iridium was discovered in 1803 by Smithson Tennant in the residues of platinum ores. briandcolwell.comrsc.org He named it after the Greek goddess Iris, meaning "rainbow," due to the vibrant colors of its salts. briandcolwell.comrsc.org

While the initial focus was on the elemental properties and basic compounds of iridium, research has evolved significantly. The development of iridium chemistry has led to a deeper understanding of its various compounds, including its halides like iridium bromide. The historical progression of iridium research laid the groundwork for the eventual synthesis and characterization of more complex systems like this compound. The advancement in analytical techniques over the years has allowed for a more detailed investigation of the structure and reactivity of these compounds.

The broader field of iridium catalysis has seen substantial growth, with research demonstrating the utility of iridium complexes in a wide array of chemical transformations. mgesjournals.comcore.ac.uk This includes the development of methods for creating carbon-halogen bonds, which are crucial for synthesizing larger, more complex molecules. diva-portal.org

Overview of Current Research Trajectories and Challenges for this compound

Current research involving this compound and related iridium(III) complexes is focused on several key areas, each with its own set of challenges.

Research Trajectories:

Development of Novel Catalysts: A primary focus is on designing more efficient and selective catalysts for organic synthesis. chemimpex.com This includes the development of iridium-based systems for the reduction of carbon dioxide and the isomerization of alcohols. diva-portal.orgnih.gov

Advanced Materials: Research continues into the application of iridium compounds in materials science, particularly for electronic and photonic devices like OLEDs. chemimpex.comguidechem.com The goal is to create materials with improved performance and stability.

Photochemistry and Energy: Iridium complexes are being explored for their potential in photochemical reactions, such as light-harvesting applications for solar energy technologies. chemimpex.com Some research has highlighted iridium's unique ability to capture sunlight and convert it into chemical energy. mgesjournals.com

Biomedical Applications: There is emerging interest in the use of iridium compounds in targeted drug delivery systems. chemimpex.com Furthermore, organometallic NIR iridium(III) complexes are being investigated for their potential in detection and therapy. mdpi.com

Challenges:

Cost and Availability: Iridium is one of the rarest elements in the Earth's crust, which makes its compounds, including this compound, expensive and limits their large-scale application. wikipedia.org

Synthesis and Characterization: The synthesis of specific iridium complexes with desired properties can be complex. rsc.org Characterizing these compounds and understanding their reaction mechanisms in detail remains a significant area of investigation. nih.govfrontiersin.org

Catalyst Stability and Reusability: While iridium catalysts are often highly active, ensuring their long-term stability and recyclability is a continuous challenge in developing sustainable chemical processes. rsc.org

Solubility and Excitation Wavelengths: For applications in areas like biomedical imaging, challenges include the potential for poor solubility of some iridium(III) complexes and the need to excite them with longer-wavelength light to improve tissue penetration. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3H2IrO B12968774 Iridium(III) bromide xhydrate

Properties

Molecular Formula

Br3H2IrO

Molecular Weight

449.94 g/mol

IUPAC Name

iridium(3+);tribromide;hydrate

InChI

InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

KBXXFKPVKJZGJG-UHFFFAOYSA-K

Canonical SMILES

O.[Br-].[Br-].[Br-].[Ir+3]

Origin of Product

United States

Synthetic Methodologies for Iridium Iii Bromide Xhydrate

Direct Synthetic Routes from Iridium Precursors

Direct synthesis methods provide straightforward pathways to Iridium(III) bromide from elemental iridium or its simpler compounds. These routes are fundamental in inorganic synthesis and are often chosen for their directness, though they may require stringent control of reaction conditions.

The direct combination of iridium metal with bromine gas is a viable, albeit demanding, method for producing anhydrous Iridium(III) bromide. webelements.com This reaction requires elevated temperatures and pressures to overcome the high inertness of iridium metal. webelements.comamericanelements.com The synthesis is typically performed under anhydrous conditions to prevent the formation of hydrated species. webelements.com

2Ir(s) + 3Br₂(g) → 2IrBr₃(s)

The resulting Iridium(III) bromide is a dark reddish-brown solid. wikipedia.org

Table 1: Conditions for Direct Synthesis of Iridium(III) Bromide from Iridium Metal

Reactant 1Reactant 2TemperaturePressureProduct
Iridium (Ir)Bromine (Br₂)570 °C8 atmIridium(III) bromide (IrBr₃)

An alternative route involves the oxidation of Iridium(II) bromide with elemental bromine. wikipedia.org This method uses a lower oxidation state iridium compound as the starting material and elevates it to the +3 oxidation state. This process can be advantageous if Iridium(II) bromide is a more readily available precursor than iridium metal. The reaction proceeds by treating IrBr₂ with bromine, which acts as the oxidizing and brominating agent.

Upon heating, Iridium(III) bromide can decompose to Iridium(II) bromide, indicating the reversible nature of this oxidation under certain conditions. wikipedia.org

Hydrated forms of Iridium(III) bromide can be synthesized by reacting iridium oxides or their hydrates with hydrobromic acid (HBr). wikipedia.orgwikipedia.org This acid-mediated process is particularly effective for producing the tetrahydrate form of the compound, IrBr₃·4H₂O. wikipedia.org

Specifically, Iridium(IV) oxide dihydrate (IrO₂·2H₂O) can be treated with hydrobromic acid to yield Iridium(III) bromide tetrahydrate. wikipedia.org This reaction involves both the reduction of iridium from the +4 to the +3 oxidation state and the replacement of oxide ligands with bromide ions. The resulting tetrahydrate is a light olive green solid. wikipedia.org

Table 2: Synthesis of Iridium(III) Bromide Tetrahydrate

Iridium PrecursorReagentProductProduct Appearance
Iridium(IV) oxide dihydrateHydrobromic acidIridium(III) bromide tetrahydrateLight olive green

Alternative and Refined Preparative Techniques

Beyond direct synthesis, alternative methods focus on optimizing reaction conditions and controlling the final product's characteristics, such as purity and hydration state. These techniques are crucial for preparing materials tailored for specific high-purity applications.

The choice of solvent and reaction medium plays a critical role in the synthesis of iridium bromide and its complexes. The solubility of the product dictates the ease of purification and isolation. Iridium(III) bromide tetrahydrate, for instance, is slightly soluble in water but is noted to be insoluble in ethanol (B145695) and ether. wikipedia.org This differential solubility can be exploited during the washing and purification stages to remove soluble impurities.

In the synthesis of related iridium(III) complexes, mixed solvent systems are often employed to facilitate the reaction. For example, a mixture of 2-ethoxyethanol (B86334) and water (3:1 v/v) has been used as a medium for the initial reaction of iridium precursors. nih.gov Subsequent steps in the synthesis of specific iridium(III) solvent complexes may utilize solvents like acetonitrile (B52724) or dichloromethane. nih.govmdpi.com The binding energy of the solvent to the iridium center can influence the degree of isotope incorporation in labeling reactions, highlighting the solvent's active role in the catalytic cycle. strath.ac.uk

Controlling the purity and the exact hydration state (the 'x' in xhydrate) of Iridium(III) bromide is a significant synthetic challenge. The production of high-purity iridium halides is essential for their use as precursors in applications like Organic Light Emitting Diodes (OLEDs). google.com

Challenges in purification can arise from the reagents used. For instance, in the synthesis of the analogous Iridium(III) chloride hydrate (B1144303), reducing agents like oxalic acid or hydrazine (B178648) can lead to carbon and nitrogen contamination in the final product. google.com Similar challenges can be anticipated in bromide synthesis if such reducing agents are used. Therefore, synthetic routes must be designed to avoid stable, undesired byproducts.

The degree of hydration is also a critical parameter. The anhydrous form of Iridium(III) bromide is a dark reddish-brown solid, while the tetrahydrate is light olive green. wikipedia.org The tetrahydrate can lose water upon heating to 100 °C, turning dark brown. wikipedia.org Precise control over reaction and drying temperatures is therefore essential to obtain a product with a specific and consistent hydration state. Gravimetric analysis, determining the percentage of iridium by weight, is one method used to characterize the final product's composition. sigmaaldrich.com

Scale-Up and Industrial Relevance of Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production of iridium(III) bromide xhydrate presents a number of significant challenges and considerations. The industrial relevance of any synthetic procedure is determined by factors such as cost-effectiveness, scalability, safety, and the purity of the final product.

The high cost of iridium metal is a primary economic driver in the production of its compounds. procurementresource.com The supply of iridium is largely inelastic as it is primarily a byproduct of platinum and nickel mining. sfa-oxford.com This scarcity and price volatility significantly influence the economic feasibility of any large-scale synthesis. procurementresource.com Therefore, efficient and high-yield synthetic routes are crucial for industrial applications.

The direct reaction of iridium metal with bromine at high temperatures and pressures, while a viable laboratory method, poses significant challenges for industrial scale-up. procurementresource.com The corrosive nature of bromine and the need for specialized high-pressure reactors contribute to high capital and operational costs. furuyametals.co.jp Furthermore, ensuring consistent and uniform reaction conditions on a large scale to achieve high purity can be difficult.

Industrial production of iridium compounds is often integrated into the broader refining processes of platinum group metals (PGMs). aurisnoble.comsemanticscholar.org After extraction from ores, iridium is separated and purified through a series of hydrometallurgical and pyrometallurgical processes. aurisnoble.comjst.go.jp The conversion of purified iridium intermediates into salts like iridium(III) bromide would be a subsequent step in this value chain.

The following table outlines some of the key considerations for the scale-up of this compound synthesis.

FactorConsiderations for Industrial Scale-Up
Cost High price and volatility of iridium metal. procurementresource.comprocurementresource.com Need for high-yield and energy-efficient processes.
Safety Handling of corrosive and hazardous materials like bromine and hydrobromic acid. furuyametals.co.jp Management of high-pressure and high-temperature reactions.
Equipment Requirement for corrosion-resistant reactors and specialized equipment for high-pressure synthesis.
Process Control Ensuring consistent product quality and purity on a large scale. Managing heat transfer in exothermic reactions.
Feedstock Availability Dependence on the supply of iridium as a byproduct of platinum and nickel mining. sfa-oxford.com
Environmental Impact Management of waste streams and emissions from the chemical processes.

The industrial relevance of this compound is primarily as a precursor in the synthesis of other iridium compounds and as a catalyst in various chemical reactions. globenewswire.comdfpmr.com Its applications in electronics, catalysis, and materials science drive the demand for its reliable and cost-effective production. globenewswire.comtradium.com Given the challenges associated with the primary synthesis of iridium compounds, recycling of iridium-containing materials is becoming an increasingly important aspect of the supply chain. jst.go.jp

Structural Elucidation and Crystallographic Investigations of Iridium Iii Bromide Xhydrate

Solid-State Structural Characterization

The solid-state structure of iridium(III) bromide is significantly influenced by its degree of hydration. While detailed single-crystal X-ray diffraction data for the hydrated form, iridium(III) bromide xhydrate, is not extensively detailed in the provided search results, the structure of its anhydrous counterpart provides a foundational understanding. The anhydrous form, IrBr₃, is a dark reddish-brown solid. wikipedia.org In contrast, the tetrahydrate (IrBr₃·4H₂O) is a light olive green solid, indicating a substantial change in the coordination environment and crystal structure upon hydration. wikipedia.org

Anhydrous iridium(III) bromide is known to crystallize in a highly disordered layered structure. wikipedia.org This structure is analogous to the aluminum(III) chloride or chromium(III) chloride type. wikipedia.org The disorder arises from different stacking sequences of the metal layers, a phenomenon also observed in related compounds. wikipedia.org Polymorphism, the ability of a compound to exist in more than one crystal structure, is a possibility for this compound, though specific polymorphs are not described in the available literature. The presence of water molecules in the hydrated form could lead to different, potentially more ordered, packing arrangements compared to the anhydrous state.

The disordered layered structure of anhydrous iridium(III) bromide is comparable to that of other transition metal halides such as rhenium(III) chloride, rhenium(III) bromide, α-iridium(III) chloride, and α-ruthenium(III) chloride. wikipedia.org These compounds also exhibit disorder in the stacking of their metal layers. wikipedia.org When considering hydrated forms, a broader comparison can be made to other transition metal halide hydrates, which often feature complex coordination geometries where water molecules act as ligands. For instance, the study of bromine hydrate (B1144303) reveals complex cage-like structures known as clathrates, which highlights the diverse structural roles water can play in halide compounds. researchgate.net

The level of hydration has a profound impact on the physical and structural properties of iridium(III) bromide. The distinct color difference between the dark reddish-brown anhydrous IrBr₃ and the light olive green tetrahydrate, IrBr₃·4H₂O, strongly suggests a significant alteration in the electronic environment of the iridium ion, which is a direct consequence of changes in crystal packing and coordination due to the inclusion of water molecules. wikipedia.org While specific data on how varying levels of hydration ('x' in xhydrate) affect unit cell parameters are not available, it is expected that the incorporation of water into the crystal lattice would increase the unit cell volume and alter the packing efficiency and intermolecular interactions.

Solution-State Structural Behavior and Speciation

In aqueous solution, the iridium(III) ion forms distinct hydration shells, which have been investigated using advanced computational methods.

The structure of the hydrated Ir³⁺ ion in water has been studied using ab initio Quantum Mechanical Charge Field (QMCF) Molecular Dynamics (MD) simulations. researchgate.netugm.ac.id These studies provide a detailed picture of the ion's immediate environment.

The primary or first hydration shell is characterized by a stable and well-defined structure. It consists of six water molecules octahedrally coordinated to the central iridium ion, forming the complex [Ir(H₂O)₆]³⁺. researchgate.netugm.ac.id This coordination has a 100% probability, indicating its high stability. ugm.ac.id The average distance between the iridium ion and the oxygen atoms of these water molecules (Ir-O distance) is 2.03 Å. ugm.ac.id The O-Ir³⁺-O bond angle analysis confirms the stable octahedral geometry of this first shell. ugm.ac.id

The second hydration shell is significantly more flexible and less structured. ugm.ac.id It contains a variable number of water molecules, ranging from 13 to 22. ugm.ac.id This variability and the more flexible bond angles indicate frequent exchange of water molecules between the second hydration shell and the bulk solvent. researchgate.netugm.ac.id This dynamic behavior is characteristic of outer-sphere coordination.

Interactive Data Table: Structural Properties of Hydrated Iridium(III) Ion in Aqueous Solution

PropertyFirst Hydration ShellSecond Hydration Shell
Coordination Number (H₂O molecules) 613 - 22
Geometry Octahedral researchgate.netugm.ac.idFlexible/Disordered ugm.ac.id
Average Ir-O Distance 2.03 Å ugm.ac.idNot well-defined
Stability Rigid and stable ugm.ac.idLabile and dynamic ugm.ac.id

Spectroscopic Probes for Solution-Phase Complexation and Association

In aqueous solution, this compound is expected to form a series of aquated iridium(III) bromide complexes. The speciation in solution is highly dependent on factors such as concentration, pH, and temperature. Spectroscopic techniques are invaluable tools for probing the nature of these complexes and their interactions in the solution phase.

UV-Visible Spectroscopy: The electronic absorption spectra of iridium(III) complexes are typically characterized by ligand-field (d-d) transitions and charge-transfer bands. For aquated iridium(III) bromide species, the d-d transitions are generally weak and occur in the visible region of the spectrum. These transitions are formally Laporte-forbidden but can be observed due to vibronic coupling. More intense charge-transfer bands, arising from the transfer of an electron from a bromide ligand orbital to a metal d-orbital (Ligand-to-Metal Charge Transfer, LMCT), are expected in the ultraviolet region. The position and intensity of these bands are sensitive to the number of bromide ligands in the coordination sphere. As water molecules replace bromide ions in the coordination sphere, a blue shift (hypsochromic shift) in the LMCT bands is anticipated due to the greater energy required to excite an electron from a water ligand compared to a bromide ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While iridium itself does not have NMR-active isotopes that are routinely studied, proton NMR (¹H NMR) can be a powerful tool for investigating the aquation and anation processes. The chemical shift of the protons of coordinated water molecules is expected to be different from that of bulk water. However, the extremely slow rate of water exchange on the iridium(III) center often makes the observation of distinct signals for coordinated and bulk water challenging. The lability of the aqua ligands on the iridium(III) ion is exceptionally low, with the water exchange rate for the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, being one of the slowest known for any aqua ion.

Equilibrium and Kinetic Studies of Aquation and Anation Processes

The solution chemistry of iridium(III) bromide is governed by the stepwise replacement of bromide ions by water molecules (aquation) and the reverse process (anation). These reactions can be represented by the following general equilibrium:

[IrBrₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + H₂O ⇌ [IrBrₙ₋₁(H₂O)₇₋ₙ]⁽⁴⁻ⁿ⁾⁺ + Br⁻

The kinetics of these processes for iridium(III) complexes are notably slow, a characteristic attributed to the high ligand field stabilization energy of the low-spin d⁶ iridium(III) center.

Aquation: The aquation process is the replacement of a bromide ligand by a water molecule. The rate of this reaction is a critical factor in determining the speciation of iridium(III) bromide in aqueous solution over time. The extremely slow water exchange rate for [Ir(H₂O)₆]³⁺ suggests that the aquation of iridium(III) bromide complexes is also a very slow process.

Kinetic Data for Water Exchange on Selected Aqua Ions
Aqua IonWater Exchange Rate Constant (kex) at 25 °C (s⁻¹)
[Ir(H₂O)₆]³⁺~1 x 10⁻¹⁰
[Rh(H₂O)₆]³⁺~2 x 10⁻⁹
[Cr(H₂O)₆]³⁺~2 x 10⁻⁶

The exceptionally small rate constant for water exchange on [Ir(H₂O)₆]³⁺ highlights the inertness of the iridium(III) coordination sphere. This implies that once an aquated iridium(III) bromide species is formed, it will be slow to undergo further substitution.

Anation: Anation is the process where a bromide ion replaces a coordinated water molecule. The mechanism of anation for inert metal complexes often proceeds through an ion-pairing pre-equilibrium, followed by the rate-determining interchange of the ligand from the outer sphere to the inner coordination sphere.

[Ir(H₂O)₆]³⁺ + Br⁻ ⇌ {[Ir(H₂O)₆]³⁺, Br⁻} (fast) {[Ir(H₂O)₆]³⁺, Br⁻} → [IrBr(H₂O)₅]²⁺ + H₂O (slow)

Given the very slow rate of the forward aquation reaction, the equilibrium for the formation of bromo-aqua complexes of iridium(III) would be expected to lie far to the side of the bromo complexes in the presence of excess bromide ions. However, achieving this equilibrium can be kinetically hindered.

Due to the inert nature of iridium(III) complexes, detailed kinetic and equilibrium studies on the aquation and anation of iridium(III) bromide are scarce in the literature. The discussion of these processes often relies on analogies with other inert transition metal ions, such as rhodium(III) and chromium(III), while taking into account the even greater inertness of the iridium(III) center.

Advanced Spectroscopic Characterization of Iridium Iii Bromide Xhydrate and Its Derivatives

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and bonding arrangements within a molecule. For Iridium(III) bromide xhydrate, it is particularly useful for confirming the presence of water of hydration and characterizing the fundamental metal-halide bonds.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the vibrational modes of molecules. In the context of this compound, FTIR is essential for confirming the presence and nature of coordinated water molecules and other organic ligands.

The water of hydration gives rise to characteristic absorption bands in the infrared spectrum. nih.gov A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the water molecules. researchgate.net The broadening of this peak is a result of hydrogen bonding between the water molecules within the crystal lattice. Another characteristic peak for water is the H-O-H bending (scissoring) vibration, which typically appears around 1600-1630 cm⁻¹. nih.gov The presence and features of these bands can confirm the hydrated nature of the iridium bromide salt.

In derivative complexes where organic ligands are coordinated to the iridium center, FTIR provides a wealth of information. The spectrum will display vibrational bands characteristic of the specific functional groups within the ligands, such as C=C, C=N, or C-H stretching and bending modes. researchgate.net Shifts in the vibrational frequencies of these ligands upon coordination to the iridium ion can provide evidence of the metal-ligand bond formation.

Table 1: Typical FTIR Absorption Bands for Water of Hydration

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3600Broad band due to hydrogen bonding
H-O-H Bend1600 - 1630Scissoring motion of the water molecule

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly effective for observing low-frequency vibrations, such as those between a heavy metal atom and a halide. le.ac.uk This makes it an ideal tool for directly probing the Iridium-Bromine (Ir-Br) bonds in Iridium(III) bromide and its complexes.

Table 2: Expected Raman Shifts for Metal-Halide Bonds

BondVibrational ModeExpected Frequency Range (cm⁻¹)
Ir-BrStretching< 400
Ir-BrBending< 200

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its molecular orbitals and energy levels. For transition metal complexes like those of Iridium(III), these techniques are fundamental to understanding their color, photophysical properties, and reactivity.

UV-Vis absorption spectroscopy of Iridium(III) complexes reveals characteristic absorption bands that arise from different types of electronic transitions. mdpi.com Due to the heavy atom effect of iridium, spin-forbidden transitions can sometimes be observed, although they are typically very weak.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the iridium center. For an octahedral d⁶ metal like Ir(III), these transitions are spin-forbidden and therefore have very low molar absorptivity (ε). They are often obscured by more intense charge-transfer bands. researchgate.net

Charge Transfer (CT) Bands: These are much more intense transitions and are responsible for the vibrant colors of many iridium complexes.

Metal-to-Ligand Charge Transfer (MLCT): This is a prominent feature in the spectra of many iridium complexes with π-acceptor ligands. cardiff.ac.ukrsc.org It involves the excitation of an electron from a d-orbital of the iridium to a π* orbital of a coordinated ligand. These transitions are typically strong and occur in the visible region of the spectrum.

Ligand-to-Metal Charge Transfer (LMCT): This transition involves the excitation of an electron from a ligand-based orbital to an empty d-orbital on the iridium center. cardiff.ac.uk These are more likely to occur with ligands that are easily oxidized.

Intraligand Charge Transfer (ILCT): These transitions occur within the ligand itself, typically π-π* transitions, and are often observed at higher energies (in the UV region). mdpi.comcardiff.ac.uk

The UV-Vis spectrum of a given Iridium(III) bromide derivative is a composite of these transitions, and its features can be tuned by modifying the coordinated ligands. mdpi.com

Many Iridium(III) complexes are renowned for their strong luminescence, a property that has led to their widespread use in applications such as organic light-emitting diodes (OLEDs). rsc.orgnih.gov This emission is typically phosphorescence, which arises from a spin-forbidden transition from a triplet excited state to the singlet ground state.

The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing (ISC) from the initially formed singlet excited state (e.g., ¹MLCT) to a corresponding triplet state (³MLCT). rsc.org This process is highly efficient in iridium complexes, allowing the triplet state to be populated effectively. rsc.org The subsequent radiative decay from this triplet state back to the singlet ground state results in phosphorescence. nih.gov

The emission color and quantum yield of these complexes can be systematically tuned by altering the ligands. rsc.org For instance, modifying the electronic properties of the cyclometalating and ancillary ligands can change the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength across the visible spectrum. cardiff.ac.ukmdpi.com Iridium(III) bromide complexes can be designed to exhibit emission from blue to red with high photoluminescent quantum yields (PLQYs) and microsecond-range lifetimes, which are characteristic of phosphorescence. mdpi.comd-nb.infopolyu.edu.hk

Table 3: Photophysical Properties of Example Iridium(III) Complexes

Complex TypeEmission ColorPLQY (%)Lifetime (µs)
(ppy)₂Ir(L-alanine)Yellow481.64
(F₄ppy)₂Ir(L-alanine)Green-1.67
(F₂,₄,₅ppy)₂Ir(L-alanine)Sky-Blue691.46
Chlorine-bearing Ir(III) complexYellow511.29

Data compiled from various sources for illustrative purposes. mdpi.compolyu.edu.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diamagnetic Iridium(III) bromide derivatives in solution. While iridium itself has NMR-active isotopes, ¹H and ¹³C NMR are most commonly used to characterize the organic ligands coordinated to the metal center.

¹H NMR spectra provide detailed information about the proton environment in the complex. researchgate.net The chemical shifts of ligand protons change significantly upon coordination to the iridium center. The integration of the signals confirms the stoichiometry of the ligands, and the coupling patterns (multiplicity) reveal the connectivity of atoms within the ligands. rsc.org The symmetry of the complex in solution can also be determined; for example, facial (fac) and meridional (mer) isomers of an [Ir(C^N)₃] complex will give distinct NMR spectra due to their different symmetries. researchgate.net

Similarly, ¹³C NMR spectroscopy is used to probe the carbon framework of the organic ligands, providing complementary structural information. nih.gov For complexes containing other NMR-active nuclei, such as ¹⁹F or ³¹P, corresponding NMR experiments can provide further valuable insights into the structure and bonding of the complex. rsc.orgresearchgate.net

Solution-State NMR for Ligand Exchange and Solution Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the dynamic processes of iridium complexes in solution. nih.govresearchgate.net It provides detailed insights into ligand exchange kinetics, which are fundamental to understanding reaction mechanisms, catalytic activity, and the stability of species in a solvent. For this compound, which exists in solution as various aquated species, NMR methods can elucidate the rates and mechanisms by which water ligands or bromide ions exchange with the iridium center or with other molecules in the solution.

Techniques such as 1D and 2D exchange spectroscopy (EXSY) are particularly valuable. whiterose.ac.uk By monitoring the transfer of magnetization between different chemical environments, it is possible to quantify the rates of exchange. For instance, in a solution of Iridium(III) bromide, distinct NMR signals may be observed for coordinated water molecules versus bulk solvent water. EXSY experiments can reveal the rate at which these two populations interchange, providing a direct measure of the water ligand exchange rate.

The study of iridium complexes in Signal Amplification By Reversible Exchange (SABRE) processes highlights the utility of NMR in tracking ligand dynamics. nih.gov In these systems, the dissociation rates of ligands are critical for the efficiency of hyperpolarization transfer. whiterose.ac.uknih.gov Similar principles can be applied to Iridium(III) bromide to understand the lability of its bromide and aqua ligands, which is crucial for its use as a precursor in synthesis. The dynamics are often studied as a function of temperature to determine the thermodynamic activation parameters of the exchange processes.

Table 1: Illustrative NMR Data for Ligand Exchange Analysis

Parameter Description Typical Technique Information Obtained
Chemical Shift (δ) The resonant frequency of a nucleus relative to a standard, indicating its chemical environment. 1D NMR (e.g., ¹H, ¹⁷O) Differentiates between coordinated ligands (e.g., H₂O) and free species in solution.
Exchange Rate (k) The rate constant for the process of a ligand dissociating from and re-associating with the metal center. 2D EXSY, Saturation Transfer Quantifies the lability of ligands (e.g., Br⁻, H₂O) on the iridium center.
Activation Energy (Ea) The minimum energy required for the ligand exchange reaction to occur. Variable Temperature (VT) NMR Provides insight into the mechanistic pathway of the exchange (dissociative vs. associative).
Spin-Lattice Relaxation (T₁) The time constant for the nuclear spins to return to thermal equilibrium, sensitive to molecular motion. Inversion Recovery Characterizes the rotational dynamics of the iridium complex in solution.

Solid-State NMR Applications for Structural Heterogeneity

While solution-state NMR probes dynamic processes, solid-state NMR (ssNMR) provides high-resolution structural information on materials in their solid form. It is exceptionally sensitive to the local atomic environment, making it an ideal tool for investigating structural heterogeneity in crystalline or amorphous solids like this compound. nih.gov Structural heterogeneity can arise from variations in crystal packing, the presence of different hydrated forms, or disorder in the arrangement of atoms. wikipedia.org

In complex inorganic materials, ssNMR can distinguish between crystallographically inequivalent sites of the same nucleus. nih.gov For Iridium(III) bromide, this could mean identifying different environments for the iridium or bromide ions within the crystal lattice. Although iridium nuclei (¹⁹¹Ir and ¹⁹³Ir) are challenging for NMR due to their large quadrupole moments, other nuclei like ¹H (in water molecules) or even ³¹P or ¹³C in derivative complexes with appropriate ligands can serve as effective probes. figshare.com

By applying advanced ssNMR techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), researchers can obtain high-resolution spectra of solid samples. These spectra can reveal the presence of multiple, distinct species that may not be distinguishable by bulk methods like X-ray diffraction, especially if the material is microcrystalline or contains amorphous regions. nih.gov For example, ssNMR could differentiate between water molecules that are tightly bound to the iridium center and those that are incorporated into the crystal lattice as interstitial water, providing a more complete picture of the hydrate's structure.

Table 2: Potential Solid-State NMR Applications for this compound

Technique Nucleus Probed Target Information Potential Finding
¹H MAS NMR Protons (H) Hydration environment Distinguish between coordinated and lattice water; quantify different types of water molecules.
¹H-¹H DQ-MAS Protons (H) Proximity of water molecules Elucidate the spatial arrangement and hydrogen-bonding network of water molecules in the hydrate (B1144303) structure.
Wideline NMR Bromine (⁷⁹Br, ⁸¹Br) Br⁻ coordination environment Detect variations in the electric field gradient around the bromide ions, indicating different coordination modes or lattice sites.
CP-MAS (on derivatives) ¹³C, ³¹P, ¹⁵N Ligand binding and conformation In derivatives with organic ligands, probe the structure and packing of the ligands in the solid state.

Thermal Decomposition Analysis and Mass Spectrometry

Thermogravimetric Analysis (TGA) for Hydration and Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For this compound, TGA provides a clear profile of its decomposition, which typically occurs in distinct stages.

The initial stage involves dehydration, where the water of hydration is lost. This is observed as a mass loss in the TGA curve at relatively low temperatures, generally below 200°C. The exact temperature and the percentage of mass lost in this step can be used to determine the number of water molecules ('x') in the hydrate formula. For instance, the tetrahydrate (IrBr₃·4H₂O) would be expected to lose a specific percentage of its mass corresponding to the four water molecules. americanelements.comcolonialmetals.com

Following dehydration, the anhydrous Iridium(III) bromide remains stable until a higher temperature, at which it begins to decompose. This second stage of mass loss corresponds to the release of bromine, leading to the formation of lower-valent iridium bromides or metallic iridium. wikipedia.org The final residual mass at the end of the experiment should correspond to the mass of the non-volatile product, typically metallic iridium, allowing for confirmation of the initial sample's purity and stoichiometry.

Table 3: Representative TGA Data for the Decomposition of Iridium(III) Bromide Tetrahydrate (IrBr₃·4H₂O)

Temperature Range (°C) Mass Loss (%) Assignment Corresponding Reaction
50 - 150 ~14.3% Dehydration IrBr₃·4H₂O(s) → IrBr₃(s) + 4H₂O(g)
> 450 ~47.6% (cumulative) Initial Bromine Loss 2IrBr₃(s) → 2IrBr₂(s) + Br₂(g)
> 700 ~61.9% (cumulative) Final Decomposition IrBr₂(s) → Ir(s) + Br₂(g)

Note: Values are theoretical calculations for IrBr₃·4H₂O and actual experimental values may vary.

Mass Spectrometric Identification of Volatile Decomposition Products

To identify the gaseous species evolved during the thermal decomposition observed in TGA, the instrument is often coupled with a mass spectrometer (MS). This hyphenated technique, TGA-MS, allows for the real-time analysis of the volatile products as they are released from the sample.

During the heating of this compound, the TGA-MS data would show specific mass-to-charge (m/z) signals corresponding to the different stages of decomposition.

Dehydration: In the first stage, the mass spectrometer would detect a signal at m/z = 18, characteristic of water (H₂O). This signal would appear in the same temperature range as the initial mass loss in the TGA curve.

Decomposition: At higher temperatures, as the anhydrous IrBr₃ decomposes, the MS would detect signals corresponding to bromine. Elemental bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, leading to characteristic signals for diatomic bromine (Br₂) at m/z values of 158 (⁷⁹Br-⁷⁹Br), 160 (⁷⁹Br-⁸¹Br), and 162 (⁸¹Br-⁸¹Br), with a distinctive isotopic pattern. cetjournal.it

This analysis provides definitive evidence for the nature of the volatile products, confirming the decomposition pathway inferred from the TGA data alone. semanticscholar.orgrsc.org

Table 4: Expected Mass Spectrometry Signals for TGA-MS of this compound

Temperature Range (°C) Major m/z Signals Detected Identity of Volatile Product
50 - 150 18, 17 Water (H₂O)
> 450 158, 160, 162 Bromine (Br₂)
> 450 79, 81 Bromine fragment (Br⁺)

Mechanistic Pathways of Thermal Decomposition

Combining the findings from TGA and MS allows for the construction of a detailed mechanistic pathway for the thermal decomposition of this compound. The process is a sequential degradation initiated by the loss of loosely bound molecules followed by the cleavage of stronger chemical bonds.

The proposed mechanism is as follows:

Dehydration: The process begins with the endothermic removal of water molecules. This step breaks the coordinative bonds between the water ligands and the iridium ion, as well as disrupts the hydrogen-bonding network within the crystal lattice.

IrBr₃·xH₂O(s) → IrBr₃(s) + xH₂O(g)

Decomposition to Lower-Valent Bromide: Upon further heating, the anhydrous Iridium(III) bromide decomposes. This step involves the reduction of Ir(III) to a lower oxidation state, accompanied by the release of elemental bromine. The intermediate is likely Iridium(II) bromide, although other sub-bromides could exist transiently. wikipedia.org

2IrBr₃(s) → 2IrBr₂(s) + Br₂(g)

Formation of Metallic Iridium: At very high temperatures, the remaining iridium bromide decomposes completely to form metallic iridium, releasing the rest of the bromine.

IrBr₂(s) → Ir(s) + Br₂(g)

This multi-step pathway is characteristic of many metal halides and hydrates. researchgate.net The specific temperatures for each step are unique to the compound and depend on factors like bond strengths and crystal lattice energy. The evolution of bromine gas at high temperatures is a key feature of the decomposition of iridium bromides. rsc.org

Coordination Chemistry of Iridium Iii Bromide Xhydrate

Ligand Exchange and Complexation Reactions

The coordination chemistry of iridium(III) bromide xhydrate is characterized by ligand exchange reactions where the bromide ions are displaced by a variety of other ligands. chemguide.co.ukcrunchchemistry.co.uklibretexts.org These substitution reactions are fundamental to the synthesis of new iridium(III) complexes. crunchchemistry.co.uk

In the presence of excess bromide ions, iridium(III) bromide can form anionic bromidoiridate(III) species. A notable example is the hexabromoiridate(III) anion, [IrBr6]³⁻. This species can be prepared by treating an iridium(III) source with an excess of a bromide salt, such as sodium bromide. The resulting sodium hexabromoiridate(III) is a useful intermediate in the electroplating of iridium-based alloys. hs-mittweida.de For instance, it has been utilized in aqueous solutions for the electrodeposition of Ir–Ni and Ir–Re–Ni alloy coatings. hs-mittweida.de

This compound exhibits reactivity towards a wide range of neutral and anionic ligands, leading to the formation of stable octahedral iridium(III) complexes. mdpi.com The substitution of bromide ligands is a key step in the synthesis of these compounds.

Neutral Ligands: Neutral ligands such as phosphines, amines, and N-heterocyclic carbenes readily react with iridium(III) bromide precursors to form coordination complexes. For example, mixed-ligand organometallic complexes of iridium with triphenylphosphine (B44618) have been synthesized and characterized. researchgate.net The reaction of iridium(III) precursors with bidentate N^N ligands like 2,2'-bipyridine (B1663995) and its derivatives is a common strategy to prepare luminescent iridium(III) complexes. acs.orgnih.gov

Anionic Ligands: A vast number of iridium(III) complexes have been synthesized using anionic chelating ligands. Cyclometalating ligands, which form a carbon-iridium bond, are particularly significant in the development of phosphorescent materials. nih.govacs.org The synthesis often involves the reaction of an iridium(III) halide with the protonated form of the cyclometalating ligand at elevated temperatures. nih.govmdpi.com Other anionic ligands, such as acetylacetonate (B107027) (acac) and picolinate, have also been successfully incorporated into the coordination sphere of iridium(III), often starting from a halide-bridged dimer. acs.org The reaction of iridium(III) bromide with germanium dibromide in hydrobromic acid solution leads to the formation of a compound containing an Ir-Ge bond. wikipedia.org

The table below summarizes the reactivity of iridium(III) bromide with different ligand types.

Table 1: Reactivity of Iridium(III) Bromide with Various Ligand Scaffolds
Ligand Type Example Ligands Resulting Complex Type
Anionic Halide Bromide (Br⁻) Anionic Bromidoiridate(III) (e.g., [IrBr₆]³⁻)
Neutral N-donor 2,2'-bipyridine (bpy), Triphenylphosphine (PPh₃) Cationic or Neutral Mixed-Ligand Complexes
Anionic C^N-donor 2-phenylpyridine (ppy) Neutral or Ionic Cyclometalated Complexes
Anionic O,O-donor Acetylacetonate (acac) Neutral Mixed-Ligand Complexes

The synthesis of mixed-ligand iridium(III) complexes often proceeds in a stepwise manner, which allows for precise control over the final structure. A common synthetic route starts with the reaction of an iridium(III) halide with a cyclometalating ligand to form a chloro-bridged dimer, which is then reacted with a different ancillary ligand. mdpi.comresearchgate.net While many literature examples start from iridium(III) chloride, the principles are directly applicable to iridium(III) bromide.

For instance, a series of mixed-ligand phosphorescent iridium(III) complexes with the general formula Ir(L1)(ppy)Cl and Ir(L2)(ppy)Cl have been synthesized, where L1 is 2,6-bis(2-benzimidazolyl)pyridine (B160508) and L2 is 2,6-bis(1-methyl-benzimidazol-2-yl)pyridine, and ppy is 2-phenylpyridine. nih.gov These complexes are characterized using a variety of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netnih.gov

The characterization of these complexes reveals an octahedral geometry around the iridium center. nih.gov The photophysical properties, such as absorption and emission spectra, are also thoroughly investigated to assess their potential applications in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy. nih.govmdpi.com

Electronic Structure and Redox Properties of Iridium(III) Centers

The electronic and redox properties of iridium(III) complexes are central to their diverse applications. The d⁶ electronic configuration of the Ir(III) ion in an octahedral ligand field results in a low-spin state, which contributes to the kinetic inertness of its complexes.

Iridium(III) complexes can undergo reversible one-electron oxidation to form Iridium(IV) species. This Ir(III)/Ir(IV) redox couple is an important characteristic of their electrochemical behavior. unizar.es The potential at which this oxidation occurs is highly dependent on the nature of the ligands coordinated to the iridium center.

Cyclic voltammetry is a common technique used to study these redox processes. For a series of iridium(III) complexes, quasi-reversible Ir(III)/Ir(IV) oxidation events have been observed at potentials ranging from approximately +0.23 V to +0.60 V versus a standard reference electrode. acs.orgunizar.es In some cases, a subsequent oxidation to an Ir(V) state has also been reported. unizar.es The stability of the resulting Ir(IV) species is crucial for the reversibility of the redox process. The choice of ligands can be used to tune these redox potentials for specific applications, such as in electrochemiluminescence and catalysis. rsc.orgrsc.org

The table below presents representative electrochemical data for the Ir(III)/Ir(IV) redox couple in different iridium(III) complexes.

Table 2: Representative Redox Potentials for the Ir(III)/Ir(IV) Couple in Iridium(III) Complexes

Complex Type Redox Potential (V vs. reference) Reversibility
Cyclometalated Ir(III) Complexes +0.23 to +0.60 Quasi-reversible
Half-sandwich Ir(III) Complexes +0.55 to +0.75 Quasi-reversible
Iridium(III) Imido Complexes +0.40 Reversible

Influence of Ligand Field on Electronic Transitions and Stability

The electronic properties and stability of iridium(III) bromide complexes are profoundly influenced by the ligand field, which describes the effect of ligand-metal bonding on the energies of the metal's d-orbitals. In an octahedral environment, the five degenerate d-orbitals of the iridium(III) ion are split into two sets: a lower-energy, triply degenerate t2g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dz², dx²-y²). libretexts.org The energy separation between these sets is denoted as Δo (or 10Dq).

Iridium(III) is a 5d transition metal, and as such, it experiences a significantly larger ligand field splitting (Δo) compared to its 3d and 4d congeners. rsc.orgiitk.ac.in This large Δo, coupled with the high spin-pairing energy in heavy elements, means that iridium(III) complexes are almost invariably low-spin, with the six d-electrons occupying the t2g orbitals (t2g6 configuration). This electron configuration imparts considerable kinetic inertness and thermodynamic stability to the complexes.

The bromide ion (Br⁻) is considered a weak-field ligand in the spectrochemical series. However, due to the high ionic charge and large d-orbitals of Ir(III), even weak-field ligands can generate a substantial Δo. rsc.org The electronic absorption spectra of iridium(III) bromide complexes are characterized by d-d transitions, which are formally Laporte-forbidden and thus of low intensity, and more intense charge-transfer bands.

For the hexabromoiridate(III) ion, [IrBr₆]³⁻, the electronic spectrum exhibits bands corresponding to transitions from the filled t₂g orbitals to the empty eg orbitals. In a study of the crystal field spectra of rhodium(III) and iridium(III) complexes, the absorption spectrum of the IrBr₆³⁻ ion was reported, showing distinct absorption bands. rsc.org These bands are assigned to spin-forbidden and spin-allowed electronic transitions. Due to the strong spin-orbit coupling characteristic of heavy elements like iridium, spin-forbidden transitions gain some intensity and become observable. rsc.orgrsc.org

The primary electronic transitions observed in the visible region for d⁶ octahedral complexes like [IrBr₆]³⁻ are from the ¹A₁g ground state to triplet (³T₁g, ³T₂g) and singlet (¹T₁g, ¹T₂g) excited states. The energies of these transitions are directly related to the ligand field splitting parameter (Δo) and the Racah parameters (B and C), which quantify inter-electronic repulsion.

Electronic Absorption Maxima for the [IrBr₆]³⁻ Ion
TransitionWavenumber (cm⁻¹)Wavelength (nm)Molar Extinction Coefficient (ε)
¹A₁g → ³T₁g16,500606~5
¹A₁g → ³T₂g18,200549~5
¹A₁g → ¹T₁g21,300469~30
¹A₁g → ¹T₂g24,500408~25

Data adapted from Jørgensen, C. K. Acta Chemica Scandinavica, 1956. rsc.org

The stability of iridium(III) bromide complexes is a direct consequence of the large ligand field stabilization energy (LFSE) afforded by the t₂g⁶ configuration in a strong ligand field. The LFSE for a low-spin d⁶ ion in an octahedral field is -2.4 Δo + 3P (where P is the spin pairing energy), which is a very favorable stabilization. This high LFSE contributes to the thermodynamic stability and kinetic inertness of these complexes.

Stereochemical Aspects and Isomerism in Iridium(III) Bromide Coordination Compounds

The three-dimensional arrangement of ligands around the central iridium(III) ion gives rise to various forms of isomerism, which can significantly impact the properties of the resulting complexes.

Octahedral Geometry and Distortions in Bromide-Containing Iridium(III) Complexes

As a d⁶ metal ion, iridium(III) almost exclusively adopts an octahedral coordination geometry. In a complex with six identical ligands, such as the [IrBr₆]³⁻ ion, a perfect octahedral geometry (Oₕ symmetry) is expected. However, distortions from this ideal geometry can occur, particularly in complexes with a mix of different ligands. iitk.ac.in

One of the most common sources of distortion in octahedral complexes is the Jahn-Teller effect. However, this effect is only operative for complexes with a degenerate electronic ground state, which arises from the asymmetric filling of the t₂g or eg orbitals. libretexts.orglibretexts.org For low-spin d⁶ iridium(III) complexes, the t₂g orbitals are completely and symmetrically filled (t₂g⁶), and the eg orbitals are empty. Consequently, the ground electronic state is non-degenerate (¹A₁g), and a first-order Jahn-Teller distortion is not expected. libretexts.orgiitk.ac.in

Distortions in bromide-containing iridium(III) complexes are more likely to arise from steric and electronic effects when different ligands are present in the coordination sphere. For instance, in a complex containing both bromide and other ligands with different steric bulk or electronic properties (e.g., phosphines, pyridines, or chelating ligands), deviations from ideal 90° and 180° bond angles are common. rsc.org The differing trans-influence of the ligands can also lead to variations in the Ir-Br bond lengths within the same complex. A ligand with a strong trans-influence will weaken the bond of the ligand opposite to it.

For example, in a distorted octahedral iridium(III) complex containing two acetylacetone (B45752) ligands and a 3-bromopyridine, the coordination sphere is comprised of four oxygen atoms, one carbon atom, and one nitrogen atom, leading to a deviation from perfect octahedral symmetry. taylorfrancis.com

Synthesis and Characterization of Geometrical Isomers

When an octahedral complex has the general formula [MA₃B₃], such as a hypothetical [IrBr₃(py)₃] (where py is pyridine), two geometrical isomers can exist: facial (fac) and meridional (mer). nih.gov

In the fac isomer, the three identical ligands (e.g., the three bromide ions) occupy the corners of one triangular face of the octahedron.

In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron.

The synthesis of a specific isomer often depends on kinetic or thermodynamic control of the reaction. For many iridium(III) complexes, the mer isomer is the kinetically favored product, forming at lower temperatures, while the fac isomer is the thermodynamically more stable product, often obtained at higher temperatures or through thermal or photochemical isomerization of the mer form. nih.govwikipedia.org

The synthesis of fac and mer isomers of iridium(III) bromide complexes can be challenging due to the lability of the Ir-Br bond compared to Ir-C or Ir-N bonds in cyclometalated complexes. However, strategies developed for related chloride complexes can be adapted. For instance, the reaction of a dimeric precursor, such as [Ir(L)₂Br]₂ (where L is a bidentate ligand), with a monodentate ligand can lead to the formation of specific isomers. The choice of solvent and reaction temperature can influence the isomeric ratio. wikipedia.org

Characterization of fac and mer isomers is typically achieved using spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between fac and mer isomers. The fac isomer possesses a higher degree of symmetry (C₃ᵥ), often resulting in a simpler NMR spectrum with fewer resonances than the less symmetric mer isomer (C₂ᵥ).

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers, confirming the arrangement of the ligands and providing precise bond lengths and angles. For example, in mer isomers of tris-cyclometalated iridium(III) complexes, a distinct alternation of bond lengths is observed due to the differing trans-influences of the ligands, a feature that is absent in the more symmetrical fac isomers. nih.gov

General Properties of fac and mer Isomers of [MA₃B₃] Complexes
PropertyFacial (fac) IsomerMeridional (mer) Isomer
SymmetryHigher (e.g., C₃ᵥ)Lower (e.g., C₂ᵥ)
Thermodynamic StabilityOften more stableOften less stable
Kinetic ProductFormed at higher temperaturesOften the kinetic product at lower temperatures
NMR SpectrumSimpler, fewer signalsMore complex, more signals

Chirality in Iridium(III) Bromide Complexes

Chirality, or "handedness," is a key stereochemical feature in many iridium(III) complexes. A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are called enantiomers. In octahedral iridium(III) complexes, chirality can arise from two main sources: the arrangement of ligands around the metal center (metal-centered chirality) or the presence of chiral ligands.

For iridium(III) bromide complexes, metal-centered chirality is particularly relevant in complexes of the type [Ir(L-L)₂Br₂]ⁿ⁺ and [Ir(L-L)Br₄]ⁿ⁻, where L-L is a symmetric bidentate ligand such as 2,2'-bipyridine (bpy) or 1,2-ethanediamine (en). In the cis-[Ir(L-L)₂Br₂]ⁿ⁺ isomer, the arrangement of the two bidentate ligands and the two bromide ions creates a chiral structure. The two resulting enantiomers are designated as delta (Δ) and lambda (Λ), corresponding to a right-handed and left-handed propeller-like twist of the chelate rings, respectively.

The synthesis of such chiral complexes typically results in a racemic mixture (a 1:1 mixture of the Δ and Λ enantiomers). The separation of these enantiomers, known as chiral resolution, can be achieved through several methods: researchgate.net

Diastereomeric Salt Formation: The racemic complex can be reacted with a chiral counter-ion (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The pure enantiomer of the complex can then be recovered by removing the resolving agent. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating the enantiomers of iridium(III) complexes.

Once resolved, the chiroptical properties of the enantiomers can be studied using techniques like circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org Enantiomers of a chiral complex will exhibit mirror-image CD spectra, which can be used to determine their absolute configuration (Δ or Λ) by comparison with theoretical calculations or known standards. Vibrational circular dichroism (VCD) is another technique that provides information on the stereochemistry of chiral complexes. rsc.org

The development of asymmetric synthesis methods for chiral-at-metal iridium complexes, where a chiral auxiliary is used to direct the formation of one enantiomer over the other, is an active area of research, although specific examples focusing on bromide ligands are less common. libretexts.org

Computational and Theoretical Studies on Iridium Iii Bromide Systems

Advanced Computational Approaches

Advanced computational methods are providing unprecedented insights into the behavior of iridium(III) bromide and the design of novel iridium(III) complexes. These theoretical studies offer a molecular-level understanding that complements experimental investigations.

Molecular Dynamics Simulations for Solution Behavior and Hydration

Molecular dynamics (MD) simulations have been employed to elucidate the hydration structure of the iridium(III) ion in aqueous solutions. A notable study utilized ab initio Quantum Mechanical Charge Field (QMCF) Molecular Dynamics simulations to investigate the structural properties of the hydrated Ir(III) ion. In this hybrid approach, the chemically significant region around the ion is treated with accurate ab initio quantum mechanics, while the surrounding solvent is modeled using classical molecular mechanics.

The simulations revealed a well-defined first hydration shell for the Ir(III) ion. The primary findings from this research indicate a stable six-coordinate hydration complex. The average distance between the iridium ion and the oxygen atoms of the coordinating water molecules was determined to be 2.03 Å. Further analysis of the bond angles within this first hydration shell confirmed an octahedral geometry for the [Ir(H₂O)₆]³⁺ complex. The coordination number distribution showed a 100% probability for a coordination number of 6, indicating the stability of this single complex structure in the first hydration shell.

Key Parameters of Iridium(III) Hydration from QMCF-MD Simulations
ParameterValue
Average Ir-O Distance (First Hydration Shell)2.03 Å
Coordination Number6
Geometry of First Hydration ShellOctahedral
Probability of Coordination Number 6100%

Machine Learning Applications for Iridium(III) Complex Design and Property Prediction

Machine learning (ML) has emerged as a powerful tool for accelerating the design and discovery of new iridium(III) complexes with tailored properties. These data-driven approaches can effectively model the complex relationships between the structure of a molecule and its physicochemical characteristics, significantly reducing the need for time-consuming and costly experimental synthesis and characterization.

One prominent application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish mathematical correlations between the structural features of iridium(III) complexes and their observed properties, such as emission wavelengths and photoluminescence quantum yields. For instance, a study focusing on monocationic Ir(III) complexes developed an interpretative ML-based QSAR model that can reliably predict their emission wavelengths. The efficacy of this model was demonstrated by high coefficient of determination (R²) values for both the training (0.84) and test (0.87) sets.

Artificial neural networks (ANNs) are another ML technique that has been successfully applied to predict the excited-state properties of iridium(III) phosphors. In one study, ANNs were trained on a large experimental dataset of 1380 iridium(III) complexes to predict key properties including mean emission energy, excited-state lifetime, and emission spectral integral (brightness). The performance of these ML models was found to be competitive with or even superior to traditional time-dependent density functional theory (TDDFT) calculations in terms of accuracy and computational cost.

Another approach involves the use of stacking machine learning models to predict the emission and absorption wavelengths of iridium(III) complexes. This method constructs a feature generation procedure for the complexes by combining ligand features derived from molecular fingerprints or descriptors. The model architecture consists of a feature selection layer, a base learner layer, and a meta learner layer, which helps to enhance predictive accuracy.

A database named IrLumDB has been created, containing experimentally measured luminescence properties for over 1200 bis-cyclometalated iridium(III) complexes. Based on this database, ML models have been developed that can predict the energy of emission maxima and photoluminescence quantum yields with mean absolute errors of 18.26 nm and 0.129, respectively, using only the SMILES strings of the ligands as input.

Performance of Machine Learning Models in Predicting Iridium(III) Complex Properties
Machine Learning ModelPredicted PropertyPerformance MetricValueSource
QSAREmission WavelengthR² (Training Set)0.84
QSAREmission WavelengthR² (Test Set)0.87
ANNEmission MaximaMean Absolute Error18.26 nm
ANNPhotoluminescence Quantum YieldMean Absolute Error0.129

Catalytic Applications of Iridium Iii Bromide Xhydrate and Derived Complexes

Homogeneous Catalysis Mediated by Iridium(III) Bromide

Complexes derived from iridium(III) bromide are powerful tools in homogeneous catalysis, enabling challenging organic transformations with high efficiency and selectivity.

The selective functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern chemistry, and iridium(III) complexes have emerged as valuable catalysts in this field. acs.org Iridium-catalyzed C-H activation allows for the direct conversion of C-H bonds into new functional groups, providing a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized substrates.

Research has shown that iridium(III) complexes can selectively activate and functionalize C-H bonds. For instance, the orthometalated phenyl groups of a dimeric iridium complex, [Ir(μ-Cl){κ²-C,N-(C₆H₃Me-py)}₂]₂, can be selectively brominated at the para-position relative to the Ir–C bonds using N-bromosuccinimide (NBS). This process yields a brominated iridium dimer, which can then be converted into various mononuclear derivatives. core.ac.ukresearchgate.net This post-functionalization of the catalyst's ligands demonstrates a pathway to fine-tune the electronic and steric properties of the iridium center for specific catalytic applications.

Furthermore, iridium catalysis has been successfully applied to C-H borylation reactions. High-throughput experimentation has enabled the development of a versatile platform for the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals, via iridium-catalyzed C-H borylation. nih.gov These reactions typically utilize an iridium(I) precursor that is oxidized to the active Iridium(III) state during the catalytic cycle. The resulting organoboron compounds are highly versatile intermediates for subsequent cross-coupling reactions.

The mechanism of these C-H activation reactions often involves the coordination of the substrate to the iridium center, followed by oxidative addition of the C-H bond to the metal, forming an Iridium(V) intermediate, or through a concerted metalation-deprotonation pathway. The development of chiral ligands for iridium complexes has also enabled enantioselective C-H functionalization, providing access to chiral molecules of significant interest in medicinal chemistry. acs.org

Table 1: Examples of Iridium(III)-Catalyzed C-H Activation Reactions

Reaction Type Catalyst System Substrate Reagent Product Reference
C-H Bromination [Ir(μ-Cl){κ²-C,N-(C₆H₃Me-py)}₂]₂ Orthometalated phenylpyridine ligand NBS Brominated Iridium(III) complex core.ac.ukresearchgate.net
C-H Borylation [Ir(COD)OMe]₂ / Ligand Aromatic/Heteroaromatic compounds B₂pin₂ Borylated arenes nih.gov

Iridium(III) complexes play a significant role in cross-coupling reactions, either as direct photocatalysts or as precursors to functionalized substrates for other metal-catalyzed couplings. A notable application is in photoredox-mediated cross-coupling reactions. For example, an iridium-photocatalytic radical process has been developed for the C(sp³)–C(sp³) cross-coupling of alkyl bromides with trialkylamines, leading to the synthesis of α-alkylated aldehydes under mild conditions. rsc.orgresearchgate.net

In a different approach, the C-H functionalization of iridium(III) emitters, as described in the previous section, generates brominated iridium complexes that can subsequently undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. core.ac.ukresearchgate.netacs.org This sequential strategy allows for the synthesis of complex iridium-containing molecules with tailored photophysical properties. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide. wikipedia.orgmusechem.com The general mechanism for this palladium-catalyzed reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. libretexts.orgyonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center. wikipedia.orglibretexts.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com

While the Suzuki-Miyaura reaction is typically palladium-catalyzed, the use of iridium complexes to prepare one of the coupling partners highlights the synergy between different transition metals in organic synthesis. The ability to perform C-H activation with iridium and subsequent cross-coupling provides a powerful platform for molecular construction. core.ac.ukresearchgate.net

Table 2: Iridium(III) Involvement in Cross-Coupling Reactions

Role of Iridium(III) Reaction Coupling Partners Catalyst Product Type Reference
Photocatalyst C(sp³)–C(sp³) Cross-Coupling Alkyl bromide, Trialkylamine Iridium(III) complex α-Alkylated aldehyde rsc.orgresearchgate.net

Iridium(III) complexes have proven to be highly effective catalysts for dehydrogenation reactions, which are crucial for chemical hydrogen storage and the synthesis of unsaturated organic molecules. One prominent example is the catalytic dehydrogenation of hydrazine (B178648) borane (B79455) (N₂H₄BH₃), a promising material for chemical hydrogen storage due to its high hydrogen content. researchgate.net

Cyclometalated iridium(III) hydrido complexes have been synthesized and investigated for this purpose. These catalysts are highly active and can be recycled while maintaining their hydrogen production activity. researchgate.net The dehydrogenation of hydrazine borane involves the release of hydrogen gas from both the BH₃ group and the N₂H₄ moiety. indianchemicalsociety.com Iridium-based catalysts are particularly effective for the decomposition of the N₂H₄ part. The reaction mechanism for amine-borane dehydrogenation can follow several pathways, including inner-sphere BH/NH activation, metal-ligand cooperative processes, or amine-promoted hydride transfer. nih.gov DFT studies have been employed to rationalize the mechanism of hydrazine borane dehydrogenation mediated by these iridium complexes.

Besides amine-boranes, cationic pincer-ligated iridium(III) hydride complexes also catalyze the transfer-dehydrogenation of alkanes to produce alkenes. nih.gov This transformation is challenging due to the inertness of C-H bonds in alkanes. The catalytic cycle for alkane dehydrogenation by pincer-iridium complexes can operate through different iridium oxidation states, with some systems believed to function entirely via high-valent states (Ir(III)/Ir(V)).

Table 3: Performance of Iridium(III) Catalysts in Hydrazine Borane Dehydrogenation

Catalyst Substrate Catalyst Loading (mol%) Time for Full Conversion Reference
[3,5-(COOMe)₂(POCOP)IrHCl] Hydrazine Borane 2 28 s researchgate.net

Photocatalysis and Photoredox Systems

The unique photophysical and electrochemical properties of iridium(III) complexes, often derived from precursors like iridium(III) bromide, make them excellent candidates for photocatalysis. Their ability to absorb visible light and engage in single-electron transfer processes has enabled a wide range of synthetic transformations. researchgate.netnih.gov

Iridium(III) complexes are among the most powerful and versatile photosensitizers used in organic synthesis. researchgate.net Upon absorption of visible light, the iridium complex is promoted to an excited state that is both a stronger oxidant and a stronger reductant than its ground state. This allows the catalyst to mediate electron transfer with organic substrates that would not react under thermal conditions. researchgate.netnih.gov

These photoredox properties have been harnessed for various reactions, including the C(sp³)–C(sp³) cross-coupling of alkyl bromides mentioned earlier, where the iridium catalyst initiates the reaction by forming a radical species under mild, visible-light irradiation. rsc.org The versatility of iridium photocatalysts is further enhanced by their tunable redox potentials, which can be modified by changing the ligands around the iridium center. This allows for the rational design of catalysts for specific transformations. researchgate.net

Heterogenized iridium photoredox catalysts have also been developed by attaching the complexes to solid supports like metal oxides. These systems offer the advantage of easy catalyst recovery and recycling, contributing to more sustainable chemical processes. Such heterogeneous catalysts have shown high efficiency in reactions like the reductive dehalogenation of 2-bromoacetophenone. dntb.gov.ua

Table 4: Photophysical Properties of Common Iridium(III) Photosensitizers

Complex Absorption Max (nm) Excited State Lifetime (μs) E₁/₂ [Ir(IV)/Ir(III)] (V vs SCE) E₁/₂ [Ir(III)/Ir(II)] (V vs SCE)
fac-Ir(ppy)₃ ~375, 450 ~1.9 -0.96 +0.77

Note: Data are representative and can vary with solvent and conditions.

The global pursuit of clean and renewable energy has spurred research into the photocatalytic production of hydrogen from water. Iridium(III) complexes play a vital role in this area, typically acting as photosensitizers in multi-component systems. acs.org

In a typical homogeneous system for photocatalytic hydrogen production, an iridium(III) photosensitizer absorbs visible light and transfers an electron to a water reduction catalyst, often a rhodium or cobalt complex. acs.orgresearchgate.net This process generates a reduced form of the catalyst that is active for the reduction of protons from water to produce hydrogen gas. A sacrificial electron donor is usually required to regenerate the iridium photosensitizer, completing the catalytic cycle.

Researchers have developed efficient systems utilizing cyclometalated iridium(III) photosensitizers that can achieve high turnover numbers and quantum yields for hydrogen production. acs.orgresearchgate.net Dinuclear iridium-platinum and iridium-palladium complexes have also been synthesized, where the iridium unit acts as the light-harvester and the platinum or palladium center serves as the catalytic site for hydrogen evolution. researchgate.net These intramolecular systems aim to improve the efficiency of electron transfer between the photosensitizer and the catalyst. The photocatalytic disproportionation of one-electron-reduced iridium-ruthenium complexes in water is another pathway for hydrogen production. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
Iridium(III) bromide xhydrate
N-bromosuccinimide (NBS)
Hydrazine borane
2-bromoacetophenone
[Ir(μ-Cl){κ²-C,N-(C₆H₃Me-py)}₂]₂
[Ir(COD)OMe]₂
B₂pin₂
[Cp*IrCl₂]₂
Tosyl azide
[3,5-(COOMe)₂(POCOP)IrHCl]
[3,5-(COOMe)₂(POCOP)IrH₂]
fac-Ir(ppy)₃

Photoinduced Electron Transfer and Energy Transfer Processes

Complexes derived from iridium(III) bromide are prominent in photoredox catalysis, a field that uses visible light to drive chemical reactions. These complexes can absorb light and, in their excited state, initiate reactions through two primary mechanisms: single-electron transfer (SET) or energy transfer (EnT).

In a photoinduced electron transfer process, the excited iridium(III) complex, denoted as [Ir(III)]*, can act as either a potent oxidant or a reductant.

Oxidative Quenching Cycle: [Ir(III)]* can be reduced by a substrate (a sacrificial electron donor), generating a reactive radical cation from the substrate and an [Ir(II)] species.

Reductive Quenching Cycle: Alternatively, [Ir(III)]* can be oxidized by a substrate, producing a radical anion and an [Ir(IV)] species. This is a common mechanism for the reduction of aryl halides. For instance, the excited state of an iridium photocatalyst is often quenched faster by an electron donor like N,N-diisopropylethylamine (DIPEA), suggesting a reductive quenching mechanism is taking place acs.org.

In energy transfer (EnT) , the excited photocatalyst does not exchange an electron but instead transfers its triplet energy to a substrate molecule. This process, also known as triplet-triplet energy transfer (TTEnT), elevates the substrate to its own triplet excited state, unlocking reaction pathways that are otherwise inaccessible, such as cycloadditions and isomerizations nih.govacs.orgnsf.gov. Recent studies have shown that in dual iridium/nickel metallaphotoredox catalysis, energy transfer from the excited iridium(III) complex to the nickel co-catalyst can be a key activation pathway, competing with or even supplanting electron transfer mechanisms nrel.gov. This allows for reactions with substrates that are not easily oxidized or reduced by the iridium complex itself nrel.gov.

The choice between electron transfer and energy transfer pathways can be influenced by the specific ligands coordinated to the iridium center, the substrate, and the reaction conditions. The long-lived excited states and high quantum yields of many iridium complexes make them exceptionally efficient in these processes acs.org. Cyclometalated Ir(III) complexes are particularly effective as they are often chosen for challenging photoredox and energy transfer-catalyzed reactions nih.govacs.org.

Mechanistic Investigations in Iridium(III) Bromide Catalysis

Understanding the reaction mechanism is crucial for optimizing catalyst performance and expanding the scope of iridium-catalyzed reactions. Research in this area focuses on identifying the true catalytic species, determining the rate-limiting steps, and establishing principles for rational catalyst design.

Identification of Active Catalytic Species and Turnover Limiting Steps

This compound is a precatalyst that is converted into the active catalytic species under reaction conditions. In many catalytic cycles, the active species is a coordinatively unsaturated iridium(III) complex formed by ligand exchange or dissociation. For example, in transfer hydrogenation reactions, a proposed catalytic cycle involves the dissociation of a ligand, addition of a deprotonated substrate (like glycerol), and subsequent β-hydrogen elimination to form an iridium-hydride species mdpi.com.

In other reactions, such as C-H borylation, the mechanism can involve changes in the iridium oxidation state. A proposed cycle involves an Ir(III)-Ir(V) couple, where the active Ir(III) species undergoes oxidative addition of a C-H bond to form an Ir(V) intermediate, followed by reductive elimination to yield the product nsf.gov. In the oxygen evolution reaction (OER), highly active catalysts are often amorphous iridium(III/IV) oxyhydroxides, where the flexibility of the iridium oxidation state is believed to be critical for forming the reactive oxygen species nih.gov.

Oxidative addition of a substrate to the iridium center.

Reductive elimination of the product from the iridium center.

Insertion of a substrate into an iridium-hydride or iridium-carbon bond.

Regeneration of the active catalyst. For instance, in certain asymmetric transfer hydrogenation reactions, the formation of the iridium-hydride species has been identified as the turnover-limiting step .

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by determining the influence of reactant concentrations on the reaction rate. For example, in the iridium(III)-catalyzed oxidation of cyclic alcohols by potassium bromate, the reaction was found to be first order with respect to the oxidant ([KBrO₃]) and the iridium(III) catalyst, but zero order with respect to the alcohol substrate zenodo.orgresearchgate.net. This indicates that the substrate is not involved in the rate-determining step of the reaction zenodo.orgresearchgate.net.

Similarly, in the iridium(III)-catalyzed oxidation of amino acids by hexacyanoferrate(III), the reaction rate showed a first-order dependence on the concentrations of hexacyanoferrate(III), iridium(III), and hydroxide ions . The rate was first order with respect to the amino acid at low concentrations but tended towards zero order at higher concentrations, suggesting the formation of a complex between the catalyst and the substrate .

These studies allow for the formulation of a rate law, which is a mathematical expression that describes the reaction rate as a function of reactant concentrations. This rate law provides strong evidence for a proposed mechanism.

ReactionReactantReaction OrderReference
Oxidation of Cyclic AlcoholsPotassium Bromate (Oxidant)First Order zenodo.orgresearchgate.net
Iridium(III) CatalystFirst Order
Cyclic Alcohol (Substrate)Zero Order
Oxidation of Amino AcidsHexacyanoferrate(III) (Oxidant)First Order
Iridium(III) CatalystFirst Order
Hydroxide IonFirst Order
Amino Acid (Substrate)First to Zero Order

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The ligands coordinated to the iridium center play a pivotal role in determining the catalyst's activity, selectivity, and stability. Rational ligand design is a powerful strategy for developing new and improved iridium catalysts. The electronic and steric properties of the ligands can be systematically tuned to optimize catalyst performance.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can influence the electron density at the iridium center. For instance, in C-H borylation reactions catalyzed by iridium complexes with phenanthroline-based ligands, more electron-rich catalysts generally exhibit faster reaction rates nih.gov. Modifying ligands with electron-withdrawing groups can lower the energy of certain orbitals, impacting the photophysical properties and making the complexes suitable for specific photocatalytic applications nih.govacs.org.

Steric Effects: The size and shape of ligands can control substrate access to the catalytic site, thereby influencing selectivity. Bulky ligands can create a specific chiral environment around the iridium atom, which is essential for asymmetric catalysis, enabling the production of one enantiomer of a chiral molecule over the other. For C-H borylation, steric repulsion between the substrate's alkyl group and the iridium/ligand moiety is a key factor in controlling regioselectivity nih.gov.

Pincer Ligands: Pincer ligands, which bind to the metal center through three points, create highly stable and well-defined catalytic sites. The rigidity of the pincer framework can enhance catalytic activity and selectivity in reactions like silane dehydrocoupling, where both steric and electronic factors of the ligand affect the reaction outcome researchgate.net.

Recent research has focused on developing new families of ligands to improve the efficiency of iridium-based photosensitizers. For example, incorporating naphthyl pendants into the ligands of heteroleptic iridium(III) complexes was shown to enhance catalytic efficiency in energy transfer processes by stabilizing triplet intermediates nih.gov.

Ligand Type / ModificationCatalytic ReactionObserved EffectReference
Electron-donating groups on phenanthrolineC-H BorylationIncreased reaction rate nih.gov
Naphthyl pendants on heteroleptic ligandsPhotocatalytic Energy TransferEnhanced catalytic efficiency via triplet state stabilization nih.gov
Pincer Ligands (e.g., POCOP)Silane DehydrocouplingControl over selectivity (redistribution vs. dehydrocoupling) researchgate.net
Triphenylphosphine (B44618) derivativesN-alkylation of AminesExcellent conversion; performance depends on specific phosphine structure

Recycling and Sustainability of Iridium(III) Bromide Catalysts

Iridium is one of the rarest and most expensive precious metals, making the recycling and reuse of iridium catalysts a critical issue for sustainable chemistry dfpmr.comnih.gov. Developing robust catalysts that can be easily separated from the reaction mixture and reused multiple times is a major research goal.

One of the most effective strategies for catalyst recycling is heterogenization , which involves immobilizing a homogeneous iridium complex onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Solid Supports: Iridium complexes have been anchored to solid supports like aluminum oxide (Al₂O₃) or glass beads acs.orgnih.gov. The resulting solid catalyst can be recovered by simple filtration and reused for multiple cycles, often with minimal loss of activity acs.orgnih.gov.

Polymer Supports: Another approach is to incorporate the iridium complex into a polymer backbone. This creates a soluble polymer catalyst that can be precipitated out of the solution at the end of the reaction, allowing for its recovery and reuse . Such polymer-based photocatalysts have been shown to be recyclable for at least five cycles while maintaining their catalytic performance .

Beyond heterogenization, chemical methods are being developed for recovering iridium from industrial scrap and laboratory waste. These processes often involve dissolving spent catalysts and using selective precipitation or extraction techniques to isolate the iridium compounds dfpmr.comewasterefining.com. For instance, a pyrolysis-free process has been developed for the quantitative recovery of iridium from organoiridium waste by oxidative degradation using bleach, followed by conversion to a synthetically useful iridium precursor nih.gov. These recycling efforts are essential not only for economic reasons but also to reduce the environmental impact associated with mining new iridium dfpmr.com.

Applications of Iridium Iii Bromide Xhydrate in Materials Science

Precursor for Advanced Functional Materials

As a source of iridium, IrBr₃·xH₂O is instrumental in fabricating materials where the unique properties of iridium—such as high thermal stability, chemical inertness, and catalytic activity—are paramount. It is a key starting point for both top-down and bottom-up fabrication approaches in materials science.

Synthesis of Iridium-Based Thin Films via Chemical Vapor Deposition (CVD)

Iridium(III) bromide has been historically utilized as a precursor in Chemical Vapor Deposition (CVD), a technique used to produce high-purity iridium coatings. nii.ac.jp In this process, volatile iridium halides, including IrBr₃, are transported in a vapor phase to a heated substrate. nii.ac.jp Through a high-temperature reduction reaction, typically involving hydrogen, the precursor decomposes to deposit a thin film of metallic iridium. nii.ac.jp

Early investigations demonstrated that this method could be used to apply protective iridium coatings on materials like graphite (B72142) to prevent high-temperature oxidation. nii.ac.jp However, the process requires relatively high deposition temperatures, often exceeding 700 °C (973 K), to achieve high-purity films. nii.ac.jp While many modern CVD applications have shifted towards more volatile metalorganic precursors that decompose at lower temperatures, the use of iridium halides like IrBr₃ laid the groundwork for the development of iridium thin film technology. mdpi.comnih.gov

Table 1: Comparison of Iridium Precursors for CVD

Precursor Type Example Compound Typical Deposition Temperature Film Purity Applications
Halide Iridium(III) bromide (IrBr₃) > 700 °C High Protective coatings on graphite nii.ac.jp
Metalorganic Iridium(III) acetylacetonate (B107027) (Ir(acac)₃) 350 - 600 °C Good to High Electrodes, diffusion barriers mdpi.com
Metalorganic [Ir(COD)(DPAMD)] < 350 °C High Catalytic films for water splitting nih.gov

Fabrication of Iridium Nanostructures and Nanoparticles

Iridium(III) bromide xhydrate is an effective precursor for the synthesis of iridium-based nanostructures and nanoparticles, which are valued for their catalytic and electronic properties. chemimpex.com The synthesis typically involves the chemical reduction of the iridium salt in a solution. For instance, analogous to processes using iridium(III) chloride, IrBr₃·xH₂O can be reduced by agents like sodium borohydride (B1222165) in an aqueous solution to produce uniform and monodispersed iridium nanoparticles (IrNPs) around 2 nm in size. researchgate.net

Another method involves a galvanic displacement reaction, where a more reactive metal substrate, such as copper foil, acts as both the reducing agent and the substrate for nanoparticle growth. mdpi.com By simply placing a droplet of an acidic solution containing the iridium precursor onto the foil, cubic iridium nanoparticles can be synthesized rapidly. mdpi.com The properties of the resulting nanoparticles, including their size, crystallinity, and surface characteristics, can be controlled by adjusting reaction parameters such as precursor concentration, temperature, and the choice of reducing agent and stabilizing ligands, if any. researchgate.netanl.gov These nanoparticles are highly crystalline and can be produced without the use of surfactants, yielding clean surfaces for catalytic applications. researchgate.netmdpi.com

Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes are central to the technology of Organic Light-Emitting Diodes (OLEDs) due to their ability to exhibit highly efficient phosphorescence, a property that allows for the harvesting of both singlet and triplet excitons and enables internal quantum efficiencies approaching 100%. nih.gov this compound serves as a common and critical starting material in the multi-step synthesis of these phosphorescent emitters. chemimpex.com

Design and Synthesis of Iridium(III) Emitters from Bromide Precursors

The synthesis of phosphorescent iridium(III) emitters typically begins with the reaction of an iridium salt with the desired cyclometalating ligands. When starting with this compound, the first step is often the synthesis of a bromo-bridged dimer, [(C^N)₂Ir(μ-Br)]₂. This process is analogous to the well-established synthesis using iridium(III) chloride, where the hydrated iridium salt is heated with the chosen cyclometalating ligand (e.g., 2-phenylpyridine) in a suitable solvent. researchgate.net

This iridium dimer is a key intermediate that is not typically isolated but is used in situ. In a subsequent step, the bromide bridges are cleaved by the addition of an ancillary ligand (L^X), leading to the formation of the final, stable, heteroleptic iridium(III) complex, [(C^N)₂Ir(L^X)]. nih.gov This "bridge-splitting" approach is a versatile and widely used method for preparing a vast library of iridium emitters with tailored properties. nih.gov The choice of both the cyclometalating (C^N) and ancillary (L^X) ligands is crucial as it dictates the photophysical and electrochemical characteristics of the final emitter, including its emission color and quantum yield. researchgate.netrsc.org

Optimization of Luminescence Quantum Yields and Electroluminescent Performance

The performance of an iridium(III) emitter, which may be synthesized from a bromide precursor, is determined by its photoluminescence quantum yield (PLQY) and its stability and efficiency within an OLED device. Significant research has focused on optimizing these properties through strategic ligand design.

Key strategies for enhancing performance include:

Ligand Substitution: Introducing electron-withdrawing groups, such as fluorine atoms, onto the cyclometalating ligands can stabilize the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.com This widens the HOMO-LUMO gap, leading to a blue-shift in the emission color (from yellow to sky-blue) and often reduces the rate of non-radiative decay, thereby increasing the PLQY. mdpi.com

Structural Rigidity: Designing ligands with rigid structures helps to minimize vibrational energy losses from the excited state, which suppresses non-radiative decay pathways and enhances phosphorescence efficiency. rsc.org

Ancillary Ligand Modification: The ancillary ligand also plays a critical role in tuning the emitter's properties. Modifications to this ligand can alter the HOMO and LUMO energy levels, influencing both the emission wavelength and the complex's electrochemical stability. rsc.org

These optimization strategies have led to the development of highly efficient emitters that have significantly advanced OLED technology for displays and solid-state lighting.

Table 2: Effect of Ligand Fluorination on Iridium(III) Complex Performance

Complex (General Structure) Number of Fluorine Substituents Emission Color Photoluminescence Quantum Yield (PLQY) Non-radiative Decay Rate (k_nr)
(ppy)₂Ir(L-alanine) 0 Yellow 0.48 Decreases with fluorination
(F₄ppy)₂Ir(L-alanine) 1 Green-Blue -
(F₂,₄,₅ppy)₂Ir(L-alanine) 3 Sky-Blue 0.69

Data synthesized from findings on cyclometalated ligands. mdpi.com

Electrochemical Materials Development

This compound is employed in the development of materials for various electrochemical applications, including electrodeposition and chemical sensors, owing to the excellent conductivity, catalytic activity, and stability of iridium and its oxides. chemimpex.com

One of the primary applications is in the formulation of bromide-based electrolytes for the electrodeposition of iridium and platinum-iridium alloys. csircentral.netresearchgate.net These electrolytes are used to plate thin, adherent, and corrosion-resistant coatings onto various substrates. semanticscholar.org While some studies suggest that electrolytes derived from Ir(IV) precursors can offer better deposits, baths using Ir(III) compounds are also investigated. researchgate.netresearchgate.net The resulting iridium coatings are valuable for creating inert electrodes for industrial processes like water electrolysis due to their low oxygen overpotential. researchgate.net The thickness and quality of the deposited layer can be controlled by adjusting parameters such as current density, pH, and bath composition. csircentral.netresearchgate.net Crack-free deposits are typically achieved for thinner coatings, on the scale of a few micrometers. semanticscholar.org

Furthermore, iridium-based materials are used in the fabrication of electrochemical sensors. For example, iridium oxide films, which can be formed through the electrodeposition and subsequent oxidation of an iridium precursor, are highly effective for pH sensing due to their stable and predictable potentiometric response to proton concentration. brjac.com.br Iridium complexes are also designed as probes for detecting specific analytes like saccharides, where the binding event triggers a measurable change in the electrochemical signal of the complex. d-nb.info The development of iridium-based labels for electrochemiluminescence (ECL) assays represents another significant area, where the luminophore's redox properties are tailored for highly sensitive bio-detection. rsc.org

Application in Advanced Sensor Technologies

This compound is instrumental in the fabrication of sophisticated sensor components, particularly through its conversion to iridium oxide (IrO₂). Iridium oxide is a highly valued material for chemical sensors due to its excellent stability, conductivity, and electrocatalytic properties. The synthesis of iridium oxide films or nanoparticles for sensor applications can begin with iridium precursors like this compound. These sensors are adept at detecting changes in pH levels and the presence of various chemical species.

The resulting iridium oxide-based sensors exhibit a rapid and stable response to pH changes, which is a critical parameter in environmental monitoring, biomedical diagnostics, and industrial process control. The sensing mechanism relies on the reversible oxidation and reduction between Ir(III) and Ir(IV) states on the material's surface, which is sensitive to proton concentrations.

Research Findings:

Recent studies have focused on developing highly sensitive and stable pH sensors using iridium oxide materials. For instance, a hydrated iridium oxide oxyhydroxide film (HIROF) has been utilized to create an electrochemical sensor for the label-free detection of pathogens by measuring pH changes during nucleic acid amplification. mdpi.comnih.gov This sensor demonstrated a "super-Nernstian" sensitivity, which is a measure of a sensor's response to a change in ion concentration. mdpi.comnih.gov The high sensitivity and rapid response time of such sensors make them ideal for on-site, real-time detection applications. mdpi.comnih.gov

The performance of these sensors is a direct result of the properties of the iridium oxide layer, for which this compound can serve as a foundational building block. The ability to form uniform and stable iridium oxide films is crucial for the reproducibility and accuracy of the sensor.

Table 1: Performance Characteristics of a Hydrated Iridium Oxide Film (HIROF) Sensor

Parameter Value Reference
Sensitivity 77.6 mV/pH mdpi.comnih.gov
pH Range 6.0 - 8.5 mdpi.comnih.gov
Application Detection of Vibrio parahaemolyticus mdpi.comnih.gov
Detection Limit 1.0 × 10³ CFU/mL mdpi.comnih.gov

Components for Energy Storage Devices and Supercapacitors

In the realm of energy storage, this compound is a valuable precursor for synthesizing iridium-based electrocatalysts, which are essential components in devices like supercapacitors and fuel cells. The performance of these devices is heavily dependent on the efficiency of their electrode materials in catalyzing electrochemical reactions. Iridium and its oxides are particularly noted for their high catalytic activity and stability, especially in acidic environments.

This compound can be used to prepare iridium nanoparticles or iridium oxide powders, which are then incorporated into the electrodes of energy storage devices. These materials enhance the electrochemical performance by providing a high surface area and active sites for reactions to occur. For instance, in proton exchange membrane (PEM) water electrolyzers, which produce hydrogen as an energy carrier, iridium-based materials are the state-of-the-art catalysts for the oxygen evolution reaction (OER).

Research Findings:

Research has focused on developing iridium-based catalysts with high activity and durability to improve the efficiency of energy storage and conversion systems. Studies have shown that the structure and morphology of the iridium-based catalyst, which can be controlled during synthesis from precursors like this compound, play a critical role in its performance. For example, ultrafine metallic iridium nanoparticles have demonstrated high activity for the acidic oxygen evolution reaction. rsc.org During operation, a surface layer of amorphous iridium oxide often forms, which is itself highly active and stable for the catalytic process. rsc.org

The efficiency of these catalysts is often measured by the overpotential required to drive a specific reaction at a certain current density—a lower overpotential signifies a more efficient catalyst.

Table 2: Electrocatalytic Performance of an Iridium-Based Catalyst for Oxygen Evolution Reaction (OER)

Catalyst Overpotential at 10 mA/cm² Stability Reference
Ultrafine Ir/IrOₓ ~280 mV High rsc.org

The data indicates that iridium-based catalysts synthesized from precursors can exhibit superior performance compared to commercial catalysts, highlighting the importance of advanced material synthesis routes where this compound can be a key starting material.

Q & A

Basic: What experimental protocols are recommended for synthesizing iridium(III) bromide xhydrate with controlled hydration states?

Methodological Answer:
The synthesis of this compound requires careful control of hydration. A solvothermal method using iridium precursors (e.g., IrCl₃·xH₂O) and silver salts in the presence of surfactants like oleylamine and structure-directing agents (e.g., n-octyltrimethylammonium bromide) can yield controlled hydration states. Post-synthesis, thermogravimetric analysis (TGA) under inert gas can quantify the hydration level by measuring mass loss upon dehydration. X-ray diffraction (XRD) should confirm crystallinity and phase purity .

Basic: How should discrepancies in reported CAS numbers and iridium content for this compound be resolved?

Data Contradiction Analysis:
Discrepancies arise due to variations in hydration states and sourcing. For example:

  • CAS 10049-24-8 (anhydrous IrBr₃, 44.5% Ir theoretical) vs. CAS 317828-27-6 (hydrated form, Ir assay 40.0 ± 3.0%) .
    To resolve, verify the compound’s hydration via TGA and cross-reference supplier certificates of analysis (COA) with elemental analysis (e.g., ICP-MS for Ir content). Always report hydration state (e.g., tetrahydrate) to avoid ambiguity .

Basic: What are the best practices for preparing and storing this compound solutions to ensure stability?

Methodological Answer:

  • Solubility Optimization: Dissolve in anhydrous DMSO or ethanol at 37°C with sonication to avoid hydrolysis .
  • Storage: Aliquot solutions into airtight vials under inert gas (N₂/Ar). Store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .
  • Handling: Use gloveboxes or Schlenk lines to minimize moisture exposure. Confirm solution clarity before use; precipitates indicate degradation .

Advanced: How can the redox behavior of this compound be investigated under varying bromide ion concentrations?

Experimental Design:

  • Electrochemical Setup: Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in HNO₃ electrolyte. Vary NaBr concentration to modulate [Br⁻].
  • Key Metrics: Measure oxidation-reduction potentials via cyclic voltammetry (CV). At low [Br⁻], Ir³⁺ may oxidize to Ir⁴⁺; at higher [Br⁻], ligand substitution (Br⁻ → H₂O) dominates .
  • Validation: Compare with literature using X-ray absorption spectroscopy (XAS) to confirm oxidation state changes .

Advanced: What strategies address conflicting data on this compound’s catalytic performance in acidic water splitting?

Data Contradiction Analysis:

  • Material Purity: Trace metals (e.g., Fe, Ag) in the compound can alter catalytic activity. Use ICP-OES to quantify impurities and correlate with electrochemical results .
  • Hydration Impact: Hydration states affect surface reactivity. Compare catalytic activity (e.g., overpotential for OER) of anhydrous vs. hydrated forms using identical electrochemical conditions .
  • Morphology Control: Synthesize nanostructured IrBr₃ (e.g., nanotubes) to enhance surface area and active sites, as demonstrated for Ir-Ag systems .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite). Avoid water to prevent hydrolysis.
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. For eye exposure, flush with saline and consult a physician .

Advanced: How can researchers determine the hydration state (x) in this compound experimentally?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat the compound to 200°C under N₂. Mass loss corresponds to H₂O release. For example, tetrahydrate (x=4) shows ~14.3% mass loss .
  • Karl Fischer Titration: Quantify H₂O content directly in solution.
  • XRD Pair Distribution Function (PDF): Compare experimental PDF with simulated structures (e.g., anhydrous vs. tetrahydrate) to confirm lattice parameters .

Basic: Which characterization techniques are essential for confirming the purity of this compound?

Methodological Answer:

  • Elemental Analysis: Use ICP-MS for Ir and Br content. Cross-check with theoretical values (e.g., 40.0% Ir in hydrated form ).
  • FTIR Spectroscopy: Identify O-H stretching (3400–3200 cm⁻¹) and Br-Ir vibrational modes (300–400 cm⁻¹).
  • XRD: Match peaks with reference patterns (e.g., JCPDS) to confirm crystallographic phase .

Advanced: What role does this compound play in C-H bond activation studies, and how does it compare to other iridium complexes?

Methodological Answer:

  • Mechanistic Insight: IrBr₃·xH₂O acts as a Lewis acid catalyst in C-H activation, facilitating oxidative addition. Compare turnover numbers (TON) with IrCl₃ or Ir(acac)₃ under identical conditions .
  • Solvent Effects: Test in polar aprotic solvents (e.g., DMF) to stabilize Ir³⁺ intermediates. Monitor reaction progress via NMR or GC-MS.
  • Ligand Impact: Bromide ligands may enhance selectivity vs. chloride analogs due to stronger σ-donor properties .

Advanced: How can researchers mitigate inconsistencies in reported toxicity profiles of this compound?

Data Contradiction Analysis:

  • Source Verification: Cross-reference safety data sheets (SDS) for testing standards (e.g., OECD guidelines). For example, acute oral toxicity (LD50) varies by hydration state .
  • In Situ Testing: Perform Ames tests or cell viability assays (e.g., MTT) using lab-synthesized batches to validate supplier claims .
  • Environmental Impact: Assess ecotoxicity via Daphnia magna assays, as Ir³⁺ ions may bioaccumulate in aquatic systems .

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